molecular formula C17H19ClN2OS B14984078 3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14984078
M. Wt: 334.9 g/mol
InChI Key: LXEFWPZLWFEYFH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro group through electrophilic substitution. The pyrrolidine and thiophene rings can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 3-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
  • N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
  • 3-chloro-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]benzamide

Uniqueness

What sets 3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide apart is its unique combination of a chloro group, a pyrrolidine ring, and a thiophene ring. This combination imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

3-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19ClN2OS/c18-14-6-3-5-13(11-14)17(21)19-12-15(16-7-4-10-22-16)20-8-1-2-9-20/h3-7,10-11,15H,1-2,8-9,12H2,(H,19,21)

InChI Key

LXEFWPZLWFEYFH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

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